4-methoxy-2-[3-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]phenol
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Overview
Description
4-methoxy-2-[3-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]phenol is a ring assembly and a member of pyrazoles.
Scientific Research Applications
Molecular Docking and Quantum Chemical Calculations
This study involves molecular structure and spectroscopic data analysis of a compound closely related to 4-methoxy-2-[3-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]phenol. The research utilized Density Functional Theory (DFT) and included molecular parameters, intramolecular charge transfer, and molecular docking results to predict biological effects (Viji et al., 2020).
Annular Tautomerism in NH-Pyrazoles
This study explored the structures of four NH-pyrazoles, similar to the compound of interest, through X-ray crystallography and NMR spectroscopy. The research provides insights into the tautomerism in both solution and solid states, contributing to understanding the structural dynamics of such compounds (Cornago et al., 2009).
Hydrogen-Bonded Chains in Pyrazol Compounds
This research examined molecules related to the compound , focusing on hydrogen-bonded chains formed by these molecules. Such insights are valuable for understanding the intermolecular interactions in similar compounds (Trilleras et al., 2005).
Synthesis, Characterization, and Antibacterial Activity
This study synthesized and characterized a series of novel compounds, including those structurally related to 4-methoxy-2-[3-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]phenol, and evaluated their antibacterial activity. Such research highlights the potential medicinal applications of these compounds (Rai et al., 2009).
Theoretical Calculation, NMR Study, and X-ray Crystal Structure
This research involved the synthesis of 1-substituted and 1-unsubstituted 1H-pyrazol-5(2H)-ones and their structural analysis through various techniques, including X-ray crystallography, contributing to the understanding of the structural properties of pyrazole derivatives (Attanasi et al., 1997).
properties
Product Name |
4-methoxy-2-[3-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]phenol |
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Molecular Formula |
C18H18N2O3 |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
4-methoxy-2-[3-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]phenol |
InChI |
InChI=1S/C18H18N2O3/c1-11-17(15-10-14(23-3)8-9-16(15)21)18(20-19-11)12-4-6-13(22-2)7-5-12/h4-10,21H,1-3H3,(H,19,20) |
InChI Key |
AOTWTCLFGRCJOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C2=CC=C(C=C2)OC)C3=C(C=CC(=C3)OC)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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